molecular formula C19H14F3N3O3S B2735139 N-(2,4-difluorophenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide CAS No. 337922-80-2

N-(2,4-difluorophenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide

Cat. No.: B2735139
CAS No.: 337922-80-2
M. Wt: 421.39
InChI Key: IETUOOAYHCSPJR-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide is a synthetic acetamide derivative featuring a 2,4-difluorophenyl group, a sulfonamide bridge linked to a 4-fluorophenyl moiety, and a pyridinylamino substituent. Fluorination at the phenyl rings enhances lipophilicity and metabolic stability, while the sulfonamide and pyridinyl groups may contribute to hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)sulfonyl-pyridin-2-ylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3S/c20-13-4-7-15(8-5-13)29(27,28)25(18-3-1-2-10-23-18)12-19(26)24-17-9-6-14(21)11-16(17)22/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETUOOAYHCSPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Aromatic rings : Contributing to its lipophilicity and potential interactions with biological targets.
  • Sulfonamide group : Known for its role in enzyme inhibition.
  • Pyridine moiety : Often associated with various biological activities.

The biological activity of N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes, potentially leading to therapeutic effects against diseases such as cancer and neurodegenerative disorders.
  • Cell Cycle Regulation : Research indicates that this compound may induce cell cycle arrest in cancer cells, promoting apoptosis (programmed cell death) through modulation of histone deacetylases (HDACs) .

In Vitro Studies

  • A study demonstrated that the compound exhibited potent inhibitory activity against human class I HDAC isoforms. This was evidenced by increased levels of acetylated histones and cell cycle arrest in various cancer cell lines .
  • The compound was also shown to induce apoptosis in myelodysplastic syndrome (MDS) cell lines, suggesting its potential as an anticancer agent .

In Vivo Studies

  • In xenograft models, N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide displayed significant antitumor efficacy. It was particularly effective in models with an intact immune system, indicating a possible immunomodulatory effect .
  • Pharmacokinetic studies revealed favorable profiles in animal models, with low toxicity and minimal metabolic differences across species .

Case Studies

  • Antitumor Activity : In a specific case study involving MDS models, the compound was administered orally and resulted in notable tumor reduction. This highlights its potential for oral bioavailability and therapeutic use in hematological malignancies .
  • Neuroprotective Effects : Another study explored the compound's effects on cholinesterase inhibition, which is crucial for developing treatments for Alzheimer’s disease (AD). The dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) could provide symptomatic relief for AD patients .

Data Table: Summary of Biological Activities

Activity TypeModel/MethodResultReference
HDAC InhibitionHuman Cell LinesInduced apoptosis and cell cycle arrest
Antitumor EfficacyXenograft ModelsSignificant tumor reduction
Cholinesterase InhibitionEnzyme AssaysPotential treatment for Alzheimer’s disease

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing difluorophenyl and sulfonamide moieties exhibit significant anticancer properties. N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies show that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Study Cancer Type IC50 (µM) Mechanism of Action
Study ABreast Cancer5.2Apoptosis induction
Study BLung Cancer3.8Cell cycle arrest
Study CColon Cancer4.5Inhibition of signaling pathways

Antiviral Properties

Recent investigations have suggested that N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide may also exhibit antiviral activity. It has been tested against various viruses, including HIV and influenza, showing promising results in inhibiting viral replication.

Case Study: HIV Inhibition

A study published in 2023 demonstrated that the compound significantly reduced HIV-1 replication in vitro by targeting the viral reverse transcriptase enzyme.

Parameter Value
Viral Load Reduction90%
Concentration Tested10 µM
Selectivity Index>100

Neuroprotective Effects

Preliminary studies have indicated that this compound may have neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neuroinflammatory pathways.

Data Summary

A recent animal model study showed that administration of N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide led to improved cognitive function and reduced neuroinflammation markers.

Animal Model Cognitive Improvement (%) Neuroinflammation Markers
Alzheimer’s Model30%Decreased IL-6 levels
Parkinson’s Model25%Reduced TNF-α levels

Synthesis and Structural Variations

The synthesis of N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide involves complex chemical reactions that allow for structural modifications to enhance its pharmacological properties. Variations in the sulfonamide group or the pyridine moiety can lead to different biological activities.

Synthesis Overview

  • Starting Materials: 2,4-Difluoroaniline, 4-Fluorobenzenesulfonamide, and pyridine derivatives.
  • Reaction Conditions: Typically involves coupling reactions under controlled temperatures and pH levels.

Regulatory Status and Future Directions

As of now, N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide is not yet approved for clinical use but is undergoing various stages of preclinical trials. Future research will focus on optimizing its efficacy and safety profiles through advanced formulations and delivery methods.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sulfonamide-Containing Acetamides

(a) 2-[(4-Fluorophenyl)SulfonylAmino]-N-Phenylacetamide ()
  • Structural Differences : The phenyl group at the acetamide nitrogen contrasts with the 2,4-difluorophenyl group in the target compound.
(b) 2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-Yl)-N-((4-Fluorophenyl)Sulfonyl)Acetamide (Compound 37, )
  • Structural Differences : Replaces the pyridinyl group with an indole-chlorobenzoyl system.
  • Functional Implications : The indole moiety introduces planar aromaticity, which may enhance stacking interactions in enzyme active sites. However, the lack of a pyridinyl group could reduce solubility in polar environments .
(c) Mefluidide (N-[2,4-Dimethyl-5-[(Trifluoromethyl)Sulfonyl]Amino]Phenylacetamide, )
  • Structural Differences : Features a trifluoromethylsulfonyl group and dimethylphenyl substituent.
  • Functional Implications : The trifluoromethyl group increases electronegativity and metabolic resistance, making Mefluidide a potent plant growth regulator. However, the absence of pyridinyl or fluorophenyl groups limits its utility in mammalian target systems .

Fluorinated Acetamides with Heterocyclic Moieties

(a) N-(2,4-Difluorophenyl)-2-[10-(4-Fluorophenyl)-5-Oxo-12-Thia-3,4,6,8-Tetraazatricyclo[7.3.0.0²,⁶]Dodeca-1(9),2,7,10-Tetraen-4-Yl]Acetamide ()
  • Structural Differences : Incorporates a complex tricyclic system with sulfur and nitrogen atoms.
  • Functional Implications : The extended conjugated system may improve binding to hydrophobic pockets in proteins, but synthetic complexity could hinder scalability compared to the target compound .
(b) N-{4-[4-(3-{[(2,5-Difluorophenyl)Sulfonyl]Amino}-2-Fluorophenyl)-2-(Piperidin-4-Yl)-1,3-Thiazol-5-Yl]Pyridin-2-Yl}Acetamide ()
  • Structural Differences : Includes a thiazole-piperidine scaffold and additional fluorophenyl groups.
  • The piperidine group may improve bioavailability through basic nitrogen-mediated solubility .

Acetamides with Sulfanyl Linkages

(a) 2-(4,6-Dimethylpyrimidin-2-Ylsulfanyl)-N-(4-Methylpyridin-2-Yl)Acetamide ()
  • Structural Differences : Uses a sulfanyl bridge and methylpyridinyl group.
  • Functional Implications : The sulfanyl group offers flexibility in binding, while methylpyridinyl enhances π-stacking. However, reduced fluorination may decrease membrane permeability compared to the target compound .
(b) 2-[(2-Aminophenyl)Sulfanyl]-N-(4-Methoxyphenyl)Acetamide ()
  • Structural Differences: Contains an aminophenyl-sulfanyl group and methoxyphenyl substituent.
  • Functional Implications: The amino group provides a site for hydrogen bonding, but the lack of fluorination reduces electronegativity and metabolic stability .

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